3-Methoxy-4-tetrazol-1-yl-phenylamine
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Overview
Description
3-Methoxy-4-tetrazol-1-yl-phenylamine: is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of a methoxy group, a tetrazole ring, and an amine group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-tetrazol-1-yl-phenylamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Tetrazole Ring to the Phenyl Ring: This step involves the reaction of the synthesized tetrazole with a phenylamine derivative under suitable conditions to form the desired compound.
Introduction of the Methoxy Group: The final step involves the methylation of the phenyl ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-tetrazol-1-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Methoxy-4-tetrazol-1-yl-phenylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-tetrazol-1-yl-phenylamine involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter levels in the brain, thereby exerting its antidepressant and anxiolytic effects. The compound may interact with receptors such as serotonin and dopamine receptors, influencing their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-tetrazol-1-yl-phenylamine
- 3-Methoxy-5-tetrazol-1-yl-phenylamine
- 3-Methoxy-4-tetrazol-2-yl-phenylamine
Uniqueness
3-Methoxy-4-tetrazol-1-yl-phenylamine is unique due to the specific positioning of the methoxy and tetrazole groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methoxy-4-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYLXVIGMMVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354654 |
Source
|
Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524040-12-8 |
Source
|
Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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